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Compound of Interest

2-((p-
Aminophenyl)sulphonyl)ethanol

cat. No.: B1266255

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for the compound 2-((p-Aminophenyl)sulphonyl)ethanol. Due to the limited availability
of direct experimental spectra for this specific molecule in public databases, this guide
combines reported data for closely related structures, predicted values based on established
spectroscopic principles, and detailed experimental protocols for obtaining such data. This
information is intended to support researchers in the identification, characterization, and
utilization of this compound in drug development and other scientific endeavors.

Compound Overview
Structure:

Chemical Formula: CsH1:NO3S
Molecular Weight: 201.24 g/mol

CAS Number: 5246-58-2[1]

Physical Properties:
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Property Value Source
Melting Point 210-213 °C (decomposes) ChemicalBook
Boiling Point 469.2+45.0 °C (Predicted) ChemicalBook

| Density | 1.364+0.06 g/cm? (Predicted) | ChemicalBook |

Spectral Data

The following tables summarize the predicted and, where available, experimental spectral data
for 2-((p-Aminophenyl)sulphonyl)ethanol. It is important to note that much of the publicly
available data pertains to its hydrogen sulfate ester derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (Solvent: DMSO-ds)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(ppm)
Expected to be
downfield due to
Ar-H (ortho to
~7.5 d 2H the electron-
S02) ] ]
withdrawing
sulfonyl group.
Expected to be
Ar-H (ortho to upfield due to the
~6.7 d 2H _
NH2) electron-donating
amino group.
Chemical shift
can vary
~5.8 s 2H NH:2 depending on
concentration
and temperature.
Chemical shift
and multiplicity
~4.9 t 1H OH can vary. May
exchange with
D:z0.
S0O2-CH2-CHa-
~3.8 t 2H
OH
S0O2-CH2-CHa-
~3.3 t 2H
OH
Predicted 13C NMR Spectral Data (Solvent: DMSO-ds)
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Assignment Notes
Quaternary carbon attached to
~150 C-NH:z ]
the amino group.
Quaternary carbon attached to
~130 C-SO2
the sulfonyl group.
~128 Ar-CH (ortho to SOz2)
~113 Ar-CH (ortho to NH2)
~59 S0O2-CH2-CH2-OH
~55 S02-CH2-CH2-OH

Infrared (IR) Spectroscopy

While a specific spectrum for the title compound is not readily available, the IR spectrum of its

hydrogen sulfate ester has been recorded. The key vibrational frequencies expected for 2-((p-

Aminophenyl)sulphonyl)ethanol are listed below.

Predicted FT-IR Spectral Data

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3400-3200 Strong, Broad

stretch (amine)
3050-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
~1600 Medium N-H bend (amine)
~1500, ~1450 Medium to Strong Aromatic C=C stretch
1300-1250 Strong Asymmetric SOz stretch
1150-1100 Strong Symmetric SO2 stretch
~1050 Strong C-O stretch (alcohol)
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An FTIR spectrum for the related compound, Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-
(hydrogen sulfate), was obtained using a Bruker IFS 85 A instrument with a KBr-Pellet
technique[2].

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z Interpretation
201 [M]*, Molecular ion
183 [M - H20]*

156 [M - CH2CH20H]*
108 [H2N-CeHa-S]*

92 [H2N-CeHa]*

UV-Vis Spectroscopy

Predicted UV-Vis Spectral Data (Solvent: Ethanol)

Amax (nm) Molar Absorptivity () Transition
~200-220 High m—T
~280-300 Medium n - T

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol

A potential synthetic route involves the reduction of a nitro precursor.

Workflow for Synthesis and Purification
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Caption: General workflow for the synthesis and purification of 2-((p-
Aminophenyl)sulphonyl)ethanol.

NMR Spectroscopy

Protocol for 1H and 3C NMR Analysis
e Sample Preparation:
o Accurately weigh 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de,
CDCIls) in an NMR tube. Ensure the solvent is free of protonated impurities[3].

o If the sample is not fully soluble, gentle warming or sonication may be applied.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer.

[e]

Lock onto the deuterium signal of the solvent.

(¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Tune the probe for the respective nucleus (*H or 13C).

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
required due to the lower natural abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o

Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy

Protocol for FT-IR Analysis (KBr Pellet Method)
e Sample Preparation:

o Grind a small amount (1-2 mg) of the solid sample with a mortar and pestle to a fine
powder.

o Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar
and mix thoroughly with the sample[4].

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
» Data Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Protocol for Electrospray lonization (ESI) Mass Spectrometry
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol, acetonitrile, or a mixture with water[5].

o Further dilute this stock solution to a final concentration of 1-10 pg/mL in the same solvent
system.

o If necessary, add a small amount of formic acid or ammonium acetate to promote
ionization.

o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow
rate (e.g., 5-10 uL/min).

o Acquire the mass spectrum in positive ion mode.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

e Data Analysis:
o ldentify the molecular ion peak ([M+H]* or [M+Na]*).

o Analyze the fragmentation pattern to gain structural information.
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Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 2-((p-
Aminophenyl)sulphonyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266255#spectral-data-for-2-p-aminophenyl-
sulphonyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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